molecular formula C8H5F4NO3 B13585872 1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene

1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene

Cat. No.: B13585872
M. Wt: 239.12 g/mol
InChI Key: COCJPNNRXWJXMZ-UHFFFAOYSA-N
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Description

1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5F4NO3 It is a derivative of benzene, characterized by the presence of fluorine, methoxy, nitro, and trifluoromethyl groups

Preparation Methods

The synthesis of 1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene typically involves multiple steps, including nitration, halogenation, and methoxylation reactions. One common synthetic route includes:

Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using advanced techniques such as continuous flow reactors and high-throughput screening.

Chemical Reactions Analysis

1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and catalysts like palladium or platinum. Major products formed from these reactions include amines, thiols, and other substituted benzene derivatives.

Scientific Research Applications

1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene can be compared with other similar compounds such as:

    1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a methoxy group.

    2-Methoxy-5-nitrobenzotrifluoride: Similar structure but lacks the fluorine atom.

    1-Fluoro-2-(trifluoromethyl)benzene: Similar structure but lacks the nitro and methoxy groups .

These comparisons highlight the unique combination of functional groups in this compound, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H5F4NO3

Molecular Weight

239.12 g/mol

IUPAC Name

1-fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5F4NO3/c1-16-7-2-4(8(10,11)12)5(9)3-6(7)13(14)15/h2-3H,1H3

InChI Key

COCJPNNRXWJXMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(F)(F)F)F)[N+](=O)[O-]

Origin of Product

United States

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